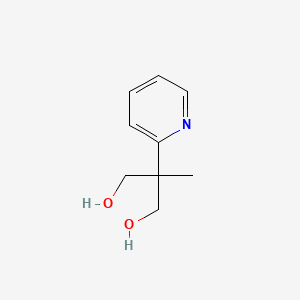
2-Methyl-2-(2-pyridyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(2-pyridyl)propane-1,3-diol is an organic compound with a unique structure that includes a pyridine ring and a diol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-pyridyl)propane-1,3-diol typically involves the reaction of 2-pyridinecarboxaldehyde with acetone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale batch reactors with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-2-(2-pyridyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-Methyl-2-(2-pyridyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 2-Methyl-2-(2-pyridyl)propane-1,3-diol involves its interaction with various molecular targets. The diol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.
類似化合物との比較
Similar Compounds
2-Methyl-1,3-propanediol: A simple diol with similar chemical properties but lacking the pyridine ring.
2-Methyl-2-propyl-1,3-propanediol: Another diol with sedative and muscle relaxant effects.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds with similar diol structures used in organic synthesis.
Uniqueness
2-Methyl-2-(2-pyridyl)propane-1,3-diol is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
2-methyl-2-pyridin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H13NO2/c1-9(6-11,7-12)8-4-2-3-5-10-8/h2-5,11-12H,6-7H2,1H3 |
InChIキー |
OADZMIPOVZPKND-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(CO)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


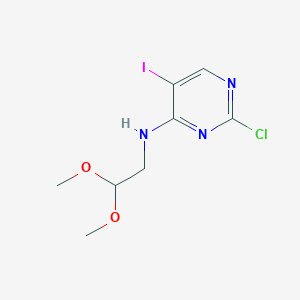
![Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate](/img/structure/B13697061.png)
![Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate](/img/structure/B13697062.png)
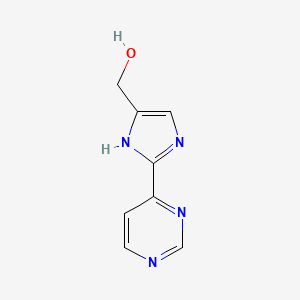
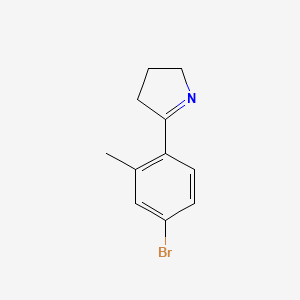
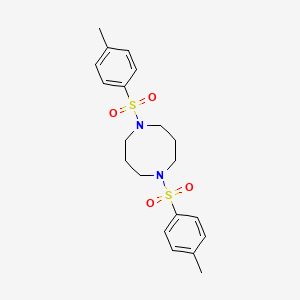
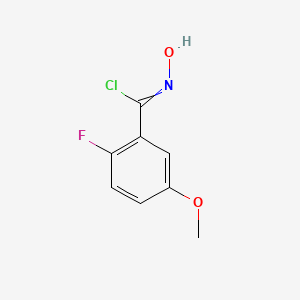
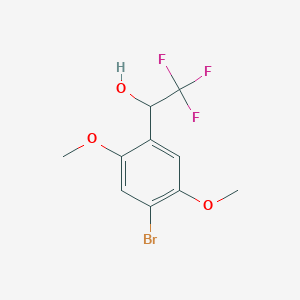
![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid](/img/structure/B13697099.png)
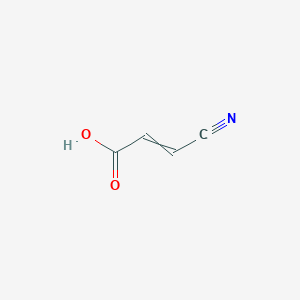

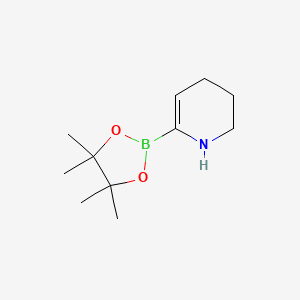
![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)

